(5E)-5-(3-chlorobenzylidene)-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-5-(3-chlorobenzylidene)-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione is a chemical compound with potential pharmaceutical applications. It is also known as CBPT and belongs to the class of thiazolidinediones.
Wirkmechanismus
The mechanism of action of CBPT is not fully understood. However, it has been proposed that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and survival. CBPT may also induce oxidative stress in cancer cells, leading to their death.
Biochemical and Physiological Effects:
CBPT has been shown to have various biochemical and physiological effects. It can induce DNA damage, inhibit cell proliferation, and induce apoptosis in cancer cells. It can also modulate the expression of various genes involved in cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CBPT in lab experiments is its potent anti-cancer activity. It can be used to study the mechanisms involved in cancer cell growth and survival. However, one limitation is that CBPT is not very soluble in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CBPT. One direction is to investigate its potential use in combination with other anti-cancer agents to enhance its efficacy. Another direction is to study its effects on cancer stem cells, which are thought to play a role in cancer recurrence and resistance. Additionally, the development of more water-soluble derivatives of CBPT could improve its potential as a therapeutic agent.
In conclusion, (5E)-5-(3-chlorobenzylidene)-3-(propan-2-yl)-1,3-thiazolidine-2,4-dione is a promising chemical compound with potential pharmaceutical applications. Its potent anti-cancer activity makes it a valuable tool for studying the mechanisms involved in cancer cell growth and survival. Further research is needed to fully understand its mechanism of action and to develop more water-soluble derivatives for use in therapeutic applications.
Synthesemethoden
The synthesis of CBPT involves the reaction of 3-chlorobenzaldehyde, isobutyraldehyde, and thiosemicarbazide in the presence of an acid catalyst. The resulting product is purified and characterized using various analytical techniques such as NMR, IR, and MS.
Wissenschaftliche Forschungsanwendungen
CBPT has been investigated for its potential use as an anti-cancer agent. Studies have shown that CBPT can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Eigenschaften
Molekularformel |
C13H12ClNO2S |
---|---|
Molekulargewicht |
281.76 g/mol |
IUPAC-Name |
(5E)-5-[(3-chlorophenyl)methylidene]-3-propan-2-yl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C13H12ClNO2S/c1-8(2)15-12(16)11(18-13(15)17)7-9-4-3-5-10(14)6-9/h3-8H,1-2H3/b11-7+ |
InChI-Schlüssel |
CALJLYCXWGELCJ-YRNVUSSQSA-N |
Isomerische SMILES |
CC(C)N1C(=O)/C(=C\C2=CC(=CC=C2)Cl)/SC1=O |
SMILES |
CC(C)N1C(=O)C(=CC2=CC(=CC=C2)Cl)SC1=O |
Kanonische SMILES |
CC(C)N1C(=O)C(=CC2=CC(=CC=C2)Cl)SC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.